molecular formula C14H21N3O2 B13451524 (2S)-2-[[(1S)-2-amino-2-oxo-1-phenylethyl]amino]-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanamide

(2S)-2-[[(1S)-2-amino-2-oxo-1-phenylethyl]amino]-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanamide

Cat. No.: B13451524
M. Wt: 272.39 g/mol
InChI Key: DBAHXLNKHKWKIZ-HHZOMZRMSA-N
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Description

(2S)-2-[[(1S)-2-amino-2-oxo-1-phenylethyl]amino]-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanamide is a complex organic compound characterized by the presence of deuterium atoms, which are isotopes of hydrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(1S)-2-amino-2-oxo-1-phenylethyl]amino]-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanamide typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, selective deuteration, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(1S)-2-amino-2-oxo-1-phenylethyl]amino]-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-[[(1S)-2-amino-2-oxo-1-phenylethyl]amino]-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique isotopic composition makes it valuable in studies involving isotopic labeling and tracing.

Biology

In biological research, this compound can be used to study enzyme mechanisms and protein interactions. The presence of deuterium atoms can provide insights into reaction kinetics and pathways.

Medicine

In medicine, this compound has potential applications in drug development. Its unique properties may enhance the stability and efficacy of pharmaceutical compounds.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its isotopic composition can improve the performance and durability of products.

Mechanism of Action

The mechanism of action of (2S)-2-[[(1S)-2-amino-2-oxo-1-phenylethyl]amino]-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms in the compound can influence the rate of chemical reactions, leading to altered biological activity. This effect is often referred to as the kinetic isotope effect .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[[(1S)-2-amino-2-oxo-1-phenylethyl]amino]-4,4,4-trideuteriobutanamide
  • (2S)-2-[[(1S)-2-amino-2-oxo-1-phenylethyl]amino]-3,3-bis(trideuteriomethyl)butanamide

Uniqueness

The uniqueness of (2S)-2-[[(1S)-2-amino-2-oxo-1-phenylethyl]amino]-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanamide lies in its specific isotopic composition, which can significantly impact its chemical and biological properties. This makes it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

272.39 g/mol

IUPAC Name

(2S)-2-[[(1S)-2-amino-2-oxo-1-phenylethyl]amino]-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanamide

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)11(13(16)19)17-10(12(15)18)9-7-5-4-6-8-9/h4-8,10-11,17H,1-3H3,(H2,15,18)(H2,16,19)/t10-,11+/m0/s1/i1D3,2D3,3D3

InChI Key

DBAHXLNKHKWKIZ-HHZOMZRMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](C(=O)N)N[C@@H](C1=CC=CC=C1)C(=O)N)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(C1=CC=CC=C1)C(=O)N

Origin of Product

United States

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